

Application Note: Laboratory Scale-Up of 2,2-Dimethyl-3-nonanol

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Compound of Interest

Compound Name: 2,2-Dimethyl-3-nonanol

CAS No.: 25966-64-7

Cat. No.: B8743461

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Abstract & Strategic Overview

This guide details the process development and laboratory scale-up (100 g to 1 kg scale) of **2,2-Dimethyl-3-nonanol**, a sterically crowded secondary alcohol often utilized as a specialized intermediate in fragrance synthesis and pharmaceutical lipophilic chain engineering.^[1]

The synthesis targets the nucleophilic addition of hexylmagnesium bromide to pivalaldehyde (trimethylacetaldehyde). While theoretically straightforward, the scale-up is non-trivial due to the steric bulk of the tert-butyl group on the aldehyde and the inherent safety risks of large-scale Grignard handling.

Key Technical Challenges:

- **Steric Hindrance:** The tert-butyl group adjacent to the carbonyl center can retard nucleophilic attack, increasing the probability of -hydride transfer (reduction side-reaction) if reaction temperature is uncontrolled.

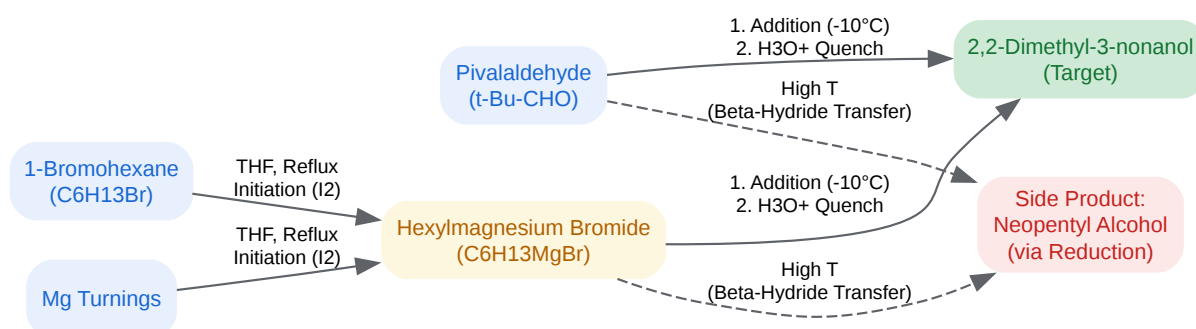
- Exotherm Management: The Grignard formation and subsequent addition are highly exothermic ().^[1] At scale, heat removal becomes the rate-limiting step.^[1]
- Safety: Handling pyrophoric organometallics and large volumes of ethereal solvents requires strict engineering controls.^{[1][2]}

Retrosynthetic Analysis & Reaction Design

The most robust route for scale-up utilizes a Grignard addition.^[1] Pivalaldehyde is chosen as the electrophile because it lacks

-protons, eliminating the risk of enolization side reactions.

Reaction Scheme



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Figure 1: Reaction pathway and potential steric-induced reduction side product.^[1]

Scale-Up Protocol (1.0 Mole Scale)

Target Yield: >85% Purity: >98% (GC)

Equipment & Materials

- Reactor: 2 L Jacketed Glass Reactor with overhead mechanical stirring (pitch-blade impeller).^[1]

- Temperature Control: Cryostat (-20°C to +80°C).[1]
- Addition: Pressure-equalizing dropping funnel (500 mL) or metering pump.
- Atmosphere: Dry Nitrogen or Argon line with oil bubbler.[1]
- Reagents:
 - 1-Bromohexane (165.0 g, 1.0 mol)[1]
 - Magnesium turnings (26.7 g, 1.1 mol, 1.1 eq) - Activated[1]
 - Pivalaldehyde (81.8 g, 0.95 mol) - Limiting reagent to ensure full consumption[1]
 - THF (Anhydrous, 800 mL total)

Step-by-Step Methodology

Phase A: Grignard Reagent Formation (HexylMgBr)

Rationale: We prepare the Grignard in situ.[1] Commercial solutions are available but often degrade or vary in titer.[1] Self-manufacturing allows precise stoichiometry.[1]

- System Preparation: Flame-dry the reactor and flush with
for 15 minutes.
- Activation: Charge Mg turnings. Add a crystal of Iodine (
) and 50 mL of anhydrous THF. Stir gently.
- Initiation: Add 10 mL of pure 1-Bromohexane directly to the Mg. Heat jacket to 40°C.
 - Visual Check: Loss of iodine color and spontaneous boiling indicates initiation.[1]
 - Troubleshooting: If no initiation occurs, add 0.5 mL DIBAL-H or use mechanical activation (crushing Mg with glass rod).[1]
- Propagation: Dilute remaining 1-Bromohexane with 350 mL THF. Add this solution dropwise over 2 hours.

- Control: Maintain internal temperature at 50-55°C using the exotherm. Adjust jacket temperature to remove excess heat.[1]
- Completion: Post-addition, reflux at 65°C for 1 hour. Cool to 0°C.[1][3]
- IPC (In-Process Control):[1] Titrate an aliquot (using salicylaldehyde phenylhydrazine) to confirm concentration (M).[1]

Phase B: Nucleophilic Addition

Rationale: Pivalaldehyde is sterically bulky.[1] To maximize addition over reduction, low temperature is preferred to kinetically favor the C-C bond formation.

- Cooling: Cool the HexylMgBr solution to -10°C.
- Aldehyde Preparation: Dilute Pivalaldehyde (81.8 g) with 100 mL THF.
- Controlled Addition: Add the aldehyde solution slowly over 90 minutes.
 - Critical Parameter: Do not allow internal temperature to exceed 5°C. The reaction is instantaneous but highly exothermic.[1]
- Digestion: Allow the mixture to warm to room temperature (20°C) over 2 hours.
 - IPC:[1] GC-MS sample (quenched in micro-vial).[1] Look for disappearance of Pivalaldehyde peak.

Phase C: Quenching & Work-up

Rationale: Large scale Grignard quenches can form gelatinous Mg(OH)₂ emulsions.[1] We use the "Fieser" method or Ammonium Chloride to ensure phase separation.

- Quench: Cool reactor to 0°C. Slowly add Saturated solution (300 mL).
 - Safety: Evolution of alkane gas is minimal here, but ensure venting is active.[1]

- Phase Separation: Transfer to a separatory funnel. Separate organic layer.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Extraction: Extract aqueous layer with MTBE (2 x 200 mL).
- Drying: Combine organics, wash with Brine, and dry over

Phase D: Purification

- Concentration: Remove solvent via Rotary Evaporator (40°C, 300 mbar
50 mbar).
- Distillation: Perform fractional vacuum distillation.
 - Boiling Point: Expect
95-100°C at 10 mmHg.
 - Note: The product is a viscous liquid. Ensure the condenser water is warm (30°C) if viscosity impedes flow, though usually not necessary for this chain length.

Safety & Hazard Analysis (E-E-A-T)

Scale-up introduces risks not present in milligram synthesis.[\[1\]](#)

Hazard	Risk Level	Mitigation Strategy
Thermal Runaway	High	Use a dosing pump interlocked with a temperature probe. ^[1] If , pump stops. ^[1]
Induction Period	Critical	Never add all halide before initiation is confirmed. ^[1] Accumulation leads to explosive initiation. ^[1]
Solvent Boiling	Medium	Ensure reflux condenser capacity is calculated for maximum heat release rate ().
Magnesium Waste	Medium	Quench unreacted Mg with dilute HCl in a dedicated waste drum, not the main reactor. ^[1]

Analytical Validation

1. Gas Chromatography (GC):

- Column: DB-5 or equivalent non-polar column.
- Retention Time: Pivalaldehyde (early) < Neopentyl Alcohol (side product) < **2,2-Dimethyl-3-nonanol** < Dodecane (homocoupling dimer).^[1]
- Acceptance: Product peak > 98% area.

2. NMR Spectroscopy (

¹H NMR, 400 MHz,

):

- 0.90 (s, 9H,

-butyl

) - Diagnostic singlet.[1]

- 0.88 (t, 3H, terminal

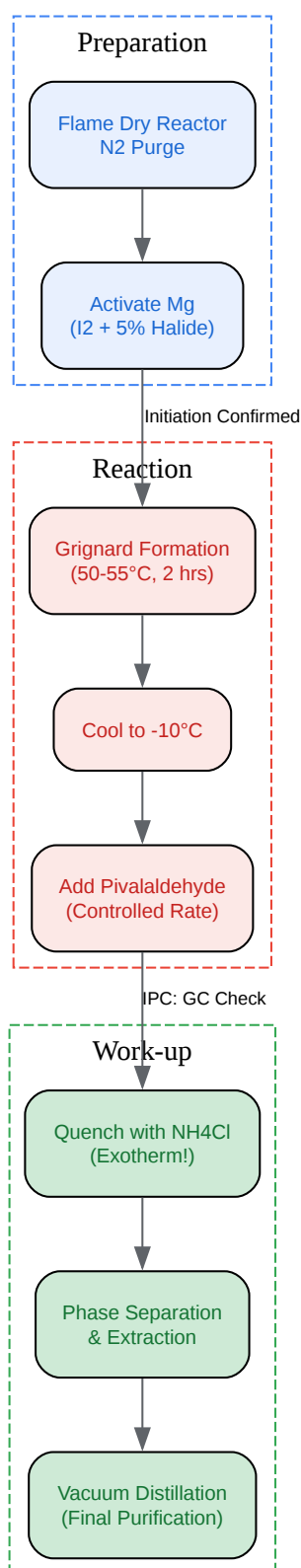
).[1]

- 3.25 (dd, 1H,

-OH) - Shift indicates secondary alcohol.[1]

- 1.2-1.6 (m, methylene chain).[1]

Process Workflow Diagram



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Figure 2: Process flow diagram for the laboratory scale-up.

References

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